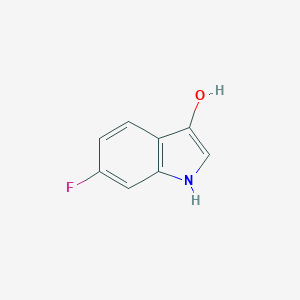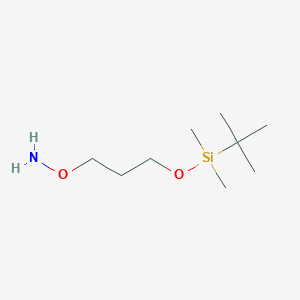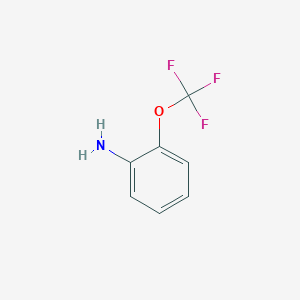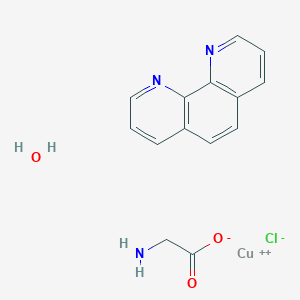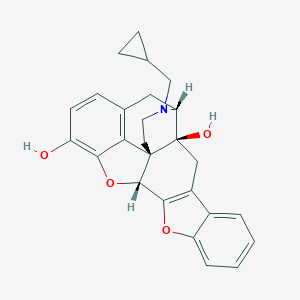
Aristolactam BIII
Overview
Description
Aristolactam BIII is a naturally occurring phenanthrene lactam alkaloid derived from herbal plants, particularly from the Aristolochiaceae family. This compound has garnered significant attention due to its potent biological activities, including its role as a dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) inhibitor . DYRK1A is a significant pathogenic factor in Down syndrome, and its inhibition is considered a therapeutic strategy for modifying the disease .
Mechanism of Action
Target of Action
Aristolactam BIII is a potent inhibitor of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) . DYRK1A is a significant pathogenic factor in Down syndrome, where it is overexpressed due to trisomy of human chromosome 21 .
Mode of Action
This compound potently inhibits the kinase activity of DYRK1A in vitro . It effectively suppresses DYRK1A-mediated hyperphosphorylation of Tau in mammalian cells .
Biochemical Pathways
The inhibition of DYRK1A by this compound affects the phosphorylation of Tau, a protein that stabilizes microtubules in neurons . Over-phosphorylation of Tau can lead to the formation of neurofibrillary tangles, a hallmark of several neurodegenerative diseases.
Pharmacokinetics
It’s known that this compound can be administered orally .
Result of Action
This compound rescues the proliferative defects of DYRK1A transgenic mouse-derived fibroblasts and neurological and phenotypic defects of Down syndrome-like Drosophila models . It also acutely suppresses Tau hyperphosphorylation in the brain of DYRK1A transgenic mice .
Biochemical Analysis
Biochemical Properties
Aristolactam BIII potently inhibits the kinase activity of DYRK1A . It effectively suppresses DYRK1A-mediated hyperphosphorylation of Tau in mammalian cells . The inhibition of DYRK1A by this compound is considered a therapeutic strategy to modify diseases related to DYRK1A overexpression .
Cellular Effects
This compound has been shown to rescue the proliferative defects of DYRK1A transgenic mouse-derived fibroblasts . It also ameliorates neurological and phenotypic defects of Down Syndrome-like Drosophila models . This compound significantly increased cyclin D1 content in primary fibroblasts of DYRK1A transgenic mice and increased BrdU labeling by 2–3 times .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of DYRK1A’s kinase activity . This inhibition effectively suppresses DYRK1A-mediated hyperphosphorylation of Tau in mammalian cells . The suppression of Tau hyperphosphorylation is believed to be a key factor in the therapeutic potential of this compound for the treatment of DYRK1A-related diseases .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It has been demonstrated that this compound can ameliorate cognitive impairment in DYRK1A overexpression mice in vivo .
Metabolic Pathways
It is known that this compound inhibits DYRK1A, which plays a significant role in various cellular processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues have not been extensively studied. It has been isolated from the roots of certain plant species , suggesting that it may be transported and distributed within these plants.
Subcellular Localization
Given its role as a DYRK1A inhibitor, it is likely that it localizes to areas of the cell where DYRK1A is present .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of aristolactam alkaloids, including Aristolactam BIII, can be achieved through a synergistic combination of C–H bond activation and dehydro-Diels–Alder reactions . The synthesis involves the oxidative cyclization of benzamides with vinyl sulfone, leading to 3-methyleneisoindolin-1-ones via a ruthenium-catalyzed C–H bond activation. This is followed by a dehydro-Diels–Alder reaction and fluoride ion-mediated desulfonylation of 3-methyleneisoindolin-1-ones with benzynes .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. the synthetic methodologies developed for laboratory-scale production can potentially be adapted for industrial applications with further optimization.
Chemical Reactions Analysis
Types of Reactions: Aristolactam BIII undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
Aristolactam BIII has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of phenanthrene lactam alkaloids.
Comparison with Similar Compounds
- Aristolactam AIIIA
- Aristolactam BII
- Aristolactam FI
- Aristolactam FII
Comparison: Aristolactam BIII is unique among aristolactams due to its potent inhibitory effect on DYRK1A. While other aristolactams also exhibit biological activities, such as cytotoxicity and anti-inflammatory properties, this compound’s specificity for DYRK1A makes it particularly valuable for research related to Down syndrome and other DYRK1A-associated diseases .
Properties
IUPAC Name |
4,14,15-trimethoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1,3,5,7,9(16),12,14-heptaen-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-21-10-5-4-9-6-13-15-12(18(20)19-13)8-14(22-2)17(23-3)16(15)11(9)7-10/h4-8H,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKGOEOSXXHWFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3C4=C(C=C2C=C1)NC(=O)C4=CC(=C3OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known biological activities of Aristolactam BIII?
A1: this compound has shown promising biological activity, particularly as a DYRK1A inhibitor []. This inhibition has been linked to the rescue of Down syndrome-related phenotypes in research studies []. Additionally, this compound has demonstrated cytotoxic activity against several cancer cell lines, including P-388, HT-29, and A549 [].
Q2: Where is this compound naturally found?
A2: this compound has been isolated from various plant species, including Ottonia anisum [], Piper arborescens [], and Fissistigma balansae []. These plants belong to the Piperaceae family, known for its diverse chemical constituents and medicinal properties.
Q3: Are there any synthetic routes available for producing this compound?
A3: While the provided research papers do not delve into the specific synthesis of this compound, they highlight a general approach for synthesizing phenanthrene lactams, including other aristolactams []. This method employs a one-pot Suzuki-Miyaura coupling/aldol condensation cascade reaction using isoindolin-1-one and 2-formylphenylboronic acid []. Adapting this method for this compound synthesis could be an area of further exploration.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


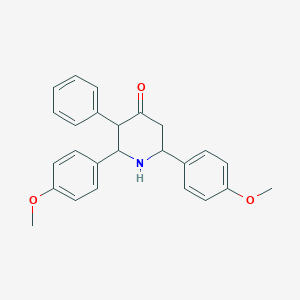
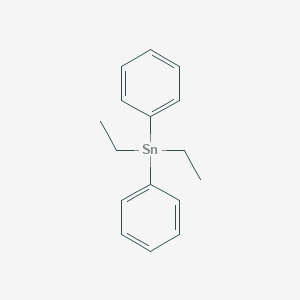
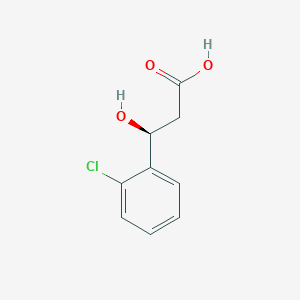
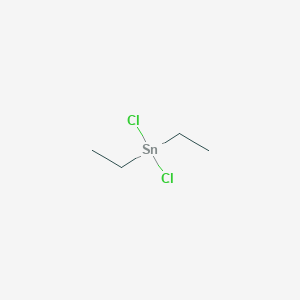
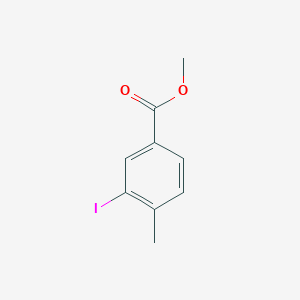
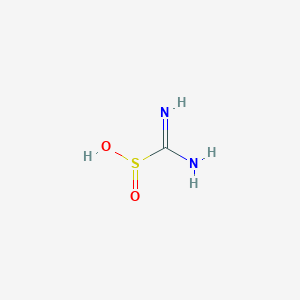
![5-[2-(Trifluoromethyl)phenyl]-2-furoic acid](/img/structure/B52505.png)

